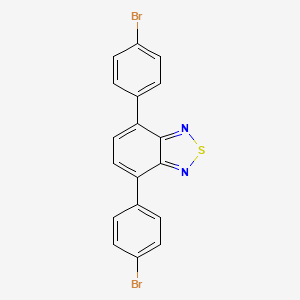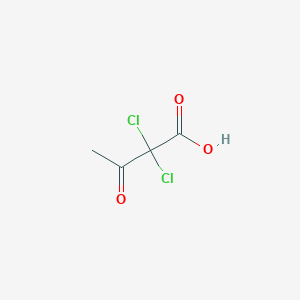
2,2-Dichloro-3-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-oxobutanoic acid is an organic compound with the molecular formula C4H4Cl2O3 It is a derivative of acetoacetic acid, characterized by the presence of two chlorine atoms and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3-oxobutanoic acid can be synthesized through the chlorination of acetoacetic acid. The reaction typically involves the use of chlorine gas (Cl2) under controlled conditions to ensure selective chlorination at the desired positions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent over-chlorination and decomposition of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-3-oxobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions produce 2,2-dichloro-3-hydroxybutanoic acid.
- Oxidation reactions lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
2,2-Dichloro-3-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-oxobutanoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acetoacetic Acid: The parent compound, less reactive due to the absence of chlorine atoms.
2,2-Dichloroacetoacetic Acid: Similar structure but with different reactivity and applications.
3-Oxobutanoic Acid: Lacks chlorine atoms, different chemical properties and reactivity.
Uniqueness: 2,2-Dichloro-3-oxobutanoic acid is unique due to the presence of both chlorine atoms and a keto group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C4H4Cl2O3 |
|---|---|
Molecular Weight |
170.98 g/mol |
IUPAC Name |
2,2-dichloro-3-oxobutanoic acid |
InChI |
InChI=1S/C4H4Cl2O3/c1-2(7)4(5,6)3(8)9/h1H3,(H,8,9) |
InChI Key |
ZNZPITMZOPLXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
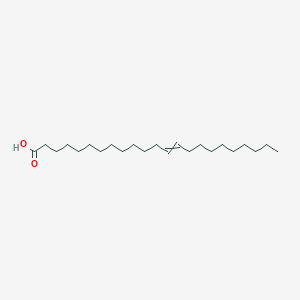
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
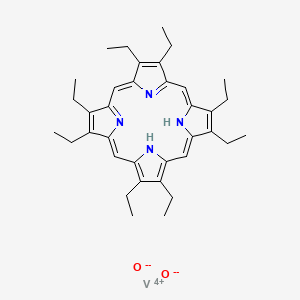
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
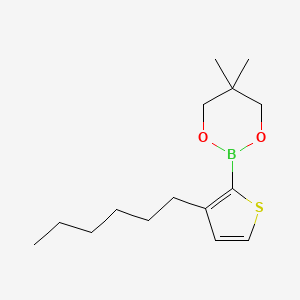
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)


![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
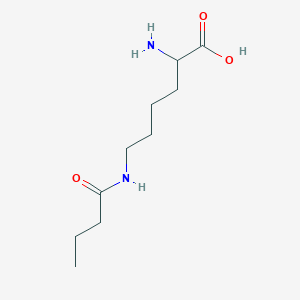
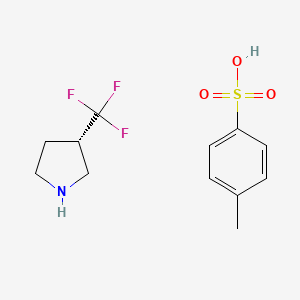
![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
